molecular formula C13H14Cl2N2O2 B2736875 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride CAS No. 2031260-73-6

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride

Cat. No.: B2736875
CAS No.: 2031260-73-6
M. Wt: 301.17
InChI Key: WKAZHPDNIPQXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride is an intriguing organic compound, characterized by a combination of benzodioxole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride generally involves the formation of the pyrazole ring followed by the introduction of the benzodioxole and chloromethyl groups. The typical synthetic pathway includes:

  • Formation of 1-ethylpyrazole: : Starting from hydrazine and an appropriate α,β-unsaturated carbonyl compound under acidic conditions, yielding 1-ethylpyrazole.

  • Introduction of benzodioxole ring: : Reacting 1-ethylpyrazole with catechol and a methylene source (formaldehyde or similar) under acidic conditions to form the benzodioxole moiety.

  • Chloromethylation: : Treating the resulting intermediate with chloromethyl ether or chloromethyl methyl ether under controlled temperature conditions to introduce the chloromethyl group.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and purity. Continuous flow reactors may be employed to maintain precise control over reaction conditions, such as temperature, pressure, and reaction time. This helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride undergoes various types of reactions:

  • Substitution Reactions: : The chloromethyl group is a reactive site that can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Oxidation and Reduction: : The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzodioxole moiety.

Common Reagents and Conditions

  • Nucleophilic Reagents: : Alkyl or aryl nucleophiles can displace the chlorine atom in substitution reactions.

  • Oxidizing Agents: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzodioxole ring.

  • Reducing Agents: : Hydrogenation over palladium on carbon (Pd/C) can reduce double bonds or aromatic rings.

Major Products Formed

Depending on the reaction conditions, major products may include substituted pyrazoles, oxidized or reduced derivatives of the benzodioxole ring, or various alkyl and aryl derivatives stemming from nucleophilic substitution.

Scientific Research Applications

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride has a range of scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : Acts as a probe to study enzyme activity or receptor binding due to its specific structural features.

  • Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other macromolecules that recognize the benzodioxole or pyrazole moieties.

  • Pathways Involved: : The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

When compared with other compounds containing benzodioxole or pyrazole structures, 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride stands out due to the unique combination of these moieties, which may confer specific binding properties and reactivity.

  • Similar Compounds: : Examples include 1-ethyl-3,5-dimethylpyrazole and 1,3-benzodioxole derivatives like safrole or piperonal.

  • Uniqueness: : The unique combination of the chloromethyl group with the benzodioxole and pyrazole structures may provide distinct chemical reactivity and biological activity not seen in other related compounds.

Properties

IUPAC Name

5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2.ClH/c1-2-16-11(3-4-15-16)10-5-9(7-14)6-12-13(10)18-8-17-12;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAZHPDNIPQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.